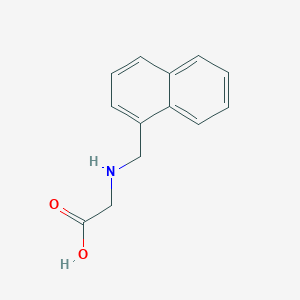

N-(naphthalen-1-ylmethyl)glycine

Descripción

N-(Naphthalen-1-ylmethyl)glycine is a glycine derivative where the amino group is substituted with a naphthalen-1-ylmethyl moiety. Its structure consists of a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a naphthalene ring via a methylene bridge at the nitrogen atom.

Propiedades

Fórmula molecular |

C13H13NO2 |

|---|---|

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

2-(naphthalen-1-ylmethylamino)acetic acid |

InChI |

InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16) |

Clave InChI |

SJMGAVPYTBYRIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

| Compound Name | Key Functional Groups | Structural Features |

|---|---|---|

| N-(Naphthalen-1-ylmethyl)glycine | Carboxylic acid, naphthalenylmethyl | Bulky aromatic substituent, planar naphthalene |

| Glyphosate (N-(Phosphonomethyl)glycine) | Carboxylic acid, phosphonomethyl | Polar phosphonate group, smaller substituent |

| N,N-Dimethylglycine | Carboxylic acid, dimethylamine | Small alkyl substituents, high symmetry |

| N-(Amidomethyl)glycine derivatives | Amide, sulfonyl, nitroso groups | Variable substituents (e.g., acyl, sulfonyl) |

| N-Methyl-1-(naphthalen-1-yl)methanamine | Amine, naphthalenylmethyl | No carboxylic acid, methylamine backbone |

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The naphthalenyl group in N-(naphthalen-1-ylmethyl)glycine significantly reduces water solubility compared to glyphosate or N,N-dimethylglycine, aligning with its higher LogP .

- Glyphosate’s phosphonate group enhances solubility and reactivity, enabling its role as a herbicide .

- N-(Amidomethyl)glycine derivatives exhibit tunable reactivity, undergoing nitrosation and acylation, but steric effects from larger substituents (e.g., naphthalenyl) may slow these reactions .

Key Insights :

- The naphthalenyl group in N-(naphthalen-1-ylmethyl)glycine may improve binding to hydrophobic protein pockets, as seen in analogs like the SARS-CoV-2 inhibitor () .

- Glyphosate’s phosphonate group enables chelation of metal ions critical for plant enzyme inhibition, a mechanism absent in naphthalenyl derivatives .

- Terbinafine’s antifungal activity highlights the pharmacological relevance of naphthalenylmethyl groups in drug design .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.